molecular formula C18H20N6OS2 B6010894 6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one

6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one

Cat. No.: B6010894
M. Wt: 400.5 g/mol
InChI Key: BXLQRNOPLOCYEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the thiadiazole ring, along with the piperazine and pyrimidinone moieties, contributes to its unique chemical properties and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one typically involves multiple steps. One common method starts with the preparation of the 5-methyl-1,3,4-thiadiazole-2-thiol, which is then reacted with a suitable alkylating agent to introduce the sulfanyl group. This intermediate is further reacted with a pyrimidinone derivative under specific conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the pyrimidinone moiety, potentially converting it to a dihydropyrimidine derivative.

    Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. Studies have shown that the incorporation of the 5-methyl-1,3,4-thiadiazole moiety enhances the activity against various bacterial strains. For instance, compounds similar to the one have been synthesized and tested for their efficacy against resistant strains of bacteria, demonstrating promising results in inhibiting growth and biofilm formation .

Antidepressant and Anxiolytic Effects

The phenylpiperazine component is known for its interaction with serotonin receptors, suggesting potential applications in treating mood disorders. Preliminary studies have indicated that derivatives of this compound can exhibit antidepressant and anxiolytic effects by modulating serotonin pathways . The pharmacological profile suggests that it may serve as a scaffold for developing new antidepressants.

Anticancer Properties

Recent investigations into the anticancer potential of thiadiazole derivatives have shown that they can induce apoptosis in cancer cells. The compound's ability to interact with cellular pathways involved in cell proliferation and survival positions it as a candidate for further development in cancer therapeutics .

Synthesis and Characterization

The synthesis of 6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one typically involves multi-step reactions starting from easily accessible precursors. Key steps include:

  • Formation of the pyrimidine core.
  • Introduction of the thiadiazole group via nucleophilic substitution.
  • Coupling with the phenylpiperazine moiety.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Case Studies

StudyFindings
Antimicrobial Efficacy A study demonstrated that derivatives showed effective inhibition against E. coli and S. aureus, suggesting broad-spectrum antimicrobial activity .
Mood Disorder Treatment Clinical trials indicated significant improvements in depressive symptoms among patients treated with compounds containing similar structures .
Cancer Cell Apoptosis Research found that treatment with thiadiazole derivatives led to increased apoptosis rates in breast cancer cell lines, indicating potential as anticancer agents .

Mechanism of Action

The mechanism of action of 6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one involves its interaction with various molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine moiety can enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one is unique due to its combination of the thiadiazole, piperazine, and pyrimidinone structures, which confer a distinct set of chemical and biological properties

Biological Activity

The compound 6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one is a novel heterocyclic compound that incorporates both a thiadiazole moiety and a pyrimidine ring. Its molecular formula is C8H8N4O2S2C_8H_8N_4O_2S_2 with a molecular weight of 256.3 g/mol . This compound has attracted attention due to its potential biological activities, particularly in the fields of antimicrobial, anticonvulsant, and neuroprotective properties.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole, including the target compound, exhibit significant antimicrobial properties. A study reported that synthesized thiadiazole derivatives demonstrated moderate to good activity against various Gram-positive and Gram-negative bacteria as well as fungi . The incorporation of the thiadiazole scaffold enhances the antimicrobial efficacy compared to compounds lacking this moiety.

Microorganism Activity
Streptococcus sp.Moderate
Escherichia coliGood
Aspergillus nigerModerate
Penicillium sp.Good

Anticonvulsant Activity

The compound's potential as an anticonvulsant has been explored in various studies. For instance, derivatives containing the thiadiazole structure have shown promising results in animal models for epilepsy . The mechanism appears to involve modulation of neurotransmitter systems, particularly through GABAergic pathways. In one study, compounds were tested using the maximal electroshock (MES) and pentylenetetrazole (PTZ) models, revealing significant anticonvulsant effects at specific dosages .

Neuroprotective Properties

Neuroprotection is another area where this compound shows promise. Research has indicated that thiadiazole derivatives possess antioxidant properties that can protect neuronal cells from oxidative stress . This neuroprotective effect is crucial for developing treatments for neurodegenerative diseases.

Case Studies

  • Antimicrobial Efficacy Study
    • Objective : To evaluate the antimicrobial activity of synthesized thiadiazole derivatives.
    • Method : Compounds were screened using the cup plate method against various pathogens.
    • Results : Most derivatives exhibited significant inhibition zones compared to control groups, suggesting their potential as antimicrobial agents .
  • Anticonvulsant Activity Assessment
    • Objective : To assess the anticonvulsant potential of selected thiadiazole derivatives.
    • Method : Animal models were subjected to MES and PTZ tests.
    • Results : Three compounds showed high potency at 30 mg/kg within 30 minutes post-administration .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • The thiadiazole ring contributes to antimicrobial and anticonvulsant activities due to its electron-withdrawing nature and ability to form stable interactions with biological targets.
  • The pyrimidine structure is known for its role in various pharmacological activities, enhancing the overall bioactivity of the compound.

Properties

IUPAC Name

4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6OS2/c1-13-21-22-18(27-13)26-12-14-11-16(25)20-17(19-14)24-9-7-23(8-10-24)15-5-3-2-4-6-15/h2-6,11H,7-10,12H2,1H3,(H,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLQRNOPLOCYEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC2=CC(=O)NC(=N2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.